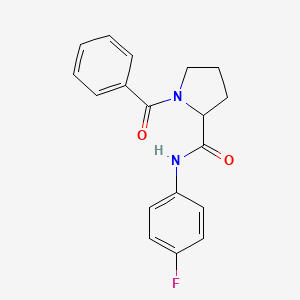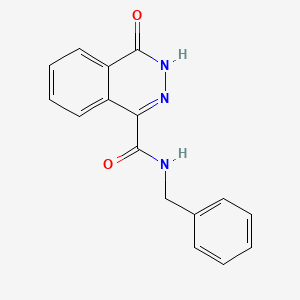![molecular formula C17H13F6NO3 B5978104 N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as BTM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTM-1 is a synthetic compound that belongs to the class of benzamides and has been found to exhibit promising biological activity.
Mécanisme D'action
The exact mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits high purity and stability, which makes it suitable for use in various assays and experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential use as an anti-cancer drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with trifluoromethylphenylhydrazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to obtain the final compound.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO3/c1-26-13-3-9(4-14(8-13)27-2)15(25)24-12-6-10(16(18,19)20)5-11(7-12)17(21,22)23/h3-8H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFSGNNJBHIWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)

![methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
methanone](/img/structure/B5978039.png)

![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B5978058.png)
![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5978065.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5978074.png)
![{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B5978082.png)

![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)
